5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester, 97%

Übersicht

Beschreibung

Molecular Structure Analysis

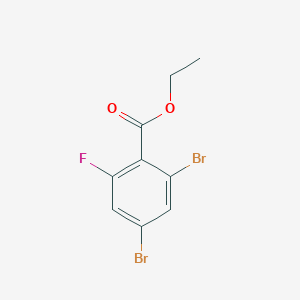

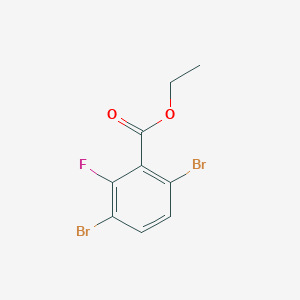

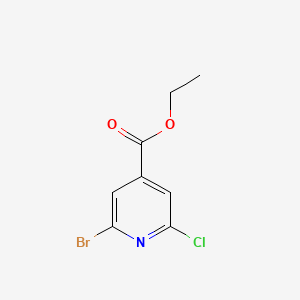

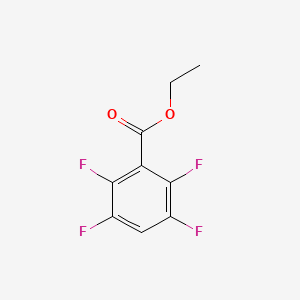

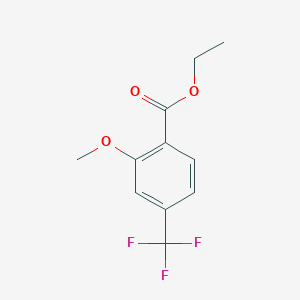

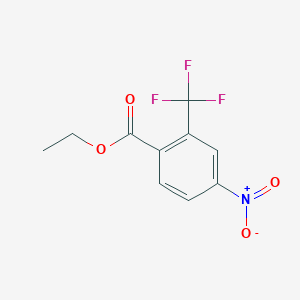

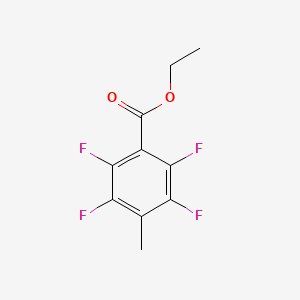

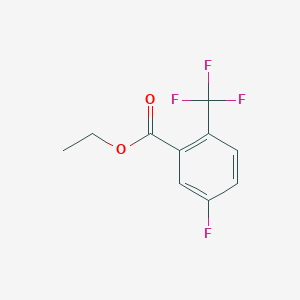

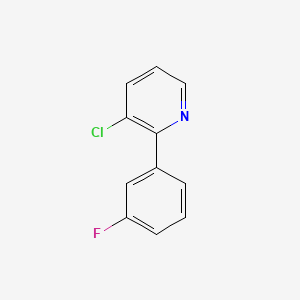

The molecular structure of 5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester can be represented by the InChI string:InChI=1S/C10H8F4O2/c1-2-16-9 ... . This compound contains a benzene ring substituted with a fluoro group and a trifluoromethyl group, and an ester functional group. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, and other characteristics. For 5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester, the molecular weight is 236.16 g/mol. Other specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pharmacology

5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester: is utilized in pharmacological research as a building block for the synthesis of various compounds. Its fluorinated structure makes it a valuable precursor in the development of molecules with potential therapeutic effects, such as antiplasmodial agents and CCR2 receptor antagonists .

Material Science

In the field of material science, this compound serves as a versatile intermediate for creating advanced materials. Its incorporation into polymers and coatings can impart unique properties like increased resistance to degradation and improved thermal stability, which are essential for developing biomedical materials, electronic materials, and energy materials.

Organic Synthesis

This ester is a significant reagent in organic synthesis, particularly in the construction of complex molecular architectures. It is often used in acid-catalyzed addition/annulation reactions and cyclocondensation with diaminophenylpyrazole, contributing to the synthesis of heterocyclic compounds.

Analytical Chemistry

In analytical chemistry, 5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester is employed as a standard or reference material. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Biochemistry

The compound finds applications in biochemical research where it is used to study enzyme activities and inhibition. Its role in understanding the mechanisms of enzymes implicated in metabolic pathways is crucial for the discovery of new drugs and therapeutic strategies .

Environmental Science

Environmental scientists use this compound to investigate the environmental fate of fluorinated organic molecules. Its stability and persistence in various environmental conditions make it an ideal candidate for studying the impact of fluorinated compounds on ecosystems and human health .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-trifluoromethylbenzoic acid ethyl ester is not specified in the retrieved data. The mechanism of action would depend on the specific application of this compound, which could vary widely given its broad research interest.

Safety and Hazards

According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUGEWMVTKVACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265852 | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

CAS RN |

773135-32-3 | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)